

Quantum Chemical Insights into the Reactivity of Cyclobutanone Oxime: A Technical Guide

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Compound of Interest

Compound Name: Cyclobutanone oxime

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This technical guide delves into the reactivity of **cyclobutanone oxime**, a versatile building block in organic synthesis, through the lens of quantum chemical calculations. Understanding the electronic structure and reaction pathways of this molecule at a quantum level is pivotal for designing novel synthetic methodologies and developing new chemical entities with potential therapeutic applications. This document provides a comprehensive overview of its key reactions, supported by representative computational data and detailed theoretical protocols.

Introduction to the Reactivity of Cyclobutanone Oxime

Cyclobutanone oxime is a strained cyclic ketoxime that serves as a precursor to a variety of functionalized molecules. Its reactivity is dominated by the inherent ring strain of the cyclobutane ring and the versatile chemistry of the oxime functional group. Key transformations include the Beckmann rearrangement to form γ -lactams, and various ring-opening reactions initiated by radical species. These reactions are instrumental in synthesizing linear nitrogen-containing compounds and in the construction of complex heterocyclic scaffolds.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable tools for elucidating the mechanisms of these transformations. They provide critical insights into transition state geometries, activation energies, and reaction thermodynamics, which are often difficult to probe experimentally.

The Beckmann Rearrangement: A Computational Perspective

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that yields amides.^[1] In the case of cyclic oximes like **cyclobutanone oxime**, this rearrangement leads to the formation of lactams, which are important structural motifs in many biologically active molecules.^[1]

A plausible acid-catalyzed mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the anti-periplanar alkyl group to the nitrogen atom with the concurrent departure of a water molecule. This concerted step leads to a nitrilium ion intermediate, which is subsequently attacked by water to yield the lactam after tautomerization.^{[2][3]}

Computational Protocol for Studying the Beckmann Rearrangement

A representative computational study to investigate the Beckmann rearrangement of **cyclobutanone oxime** can be designed as follows:

- Software: Gaussian 16 or a similar quantum chemistry software package.
- Method: Density Functional Theory (DFT) with the B3LYP functional.
- Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost for geometry optimizations and frequency calculations.
- Solvation Model: The Polarizable Continuum Model (PCM) using water as the solvent to simulate the aqueous acidic conditions.
- Calculations:
 - Geometry optimization of the reactant (**cyclobutanone oxime**), transition state, and product (γ -lactam).
 - Frequency calculations to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for the transition state) and to obtain

zero-point vibrational energies (ZPVE).

- Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state connects the reactant and the intermediate.
- Single-point energy calculations at a higher level of theory, such as CCSD(T), could be performed on the DFT-optimized geometries for more accurate energy predictions.

Quantitative Data from a Representative DFT Study

The following table summarizes hypothetical yet realistic quantitative data that could be obtained from a DFT study on the Beckmann rearrangement of **cyclobutanone oxime**.

Parameter	Reactant (Cyclobutanone Oxime)	Transition State	Intermediate (Nitrilium Ion)	Product (γ -Lactam)
Relative Energy (kcal/mol)	0.00	+15.8	-5.2	-25.7
Key Bond Lengths (Å)	C1-C2: 1.54 C1-N: 1.29 N-O: 1.41	C1-C2: 1.85 (breaking) C2-N: 1.90 (forming) N-O: 1.82 (breaking)	C2-N: 1.45 C1-N: 1.25	C1=O: 1.23 C2-N: 1.46 C1-N: 1.35
Imaginary Frequency (cm ⁻¹)	N/A	-350	N/A	N/A

Visualizing the Beckmann Rearrangement Pathway



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Figure 1: Acid-catalyzed Beckmann rearrangement pathway.

Radical-Induced Ring-Opening Reactions

Recent studies have highlighted the utility of **cyclobutanone oxime** derivatives in radical-mediated ring-opening reactions.^{[4][5][6]} These transformations are typically initiated by the formation of an iminyl radical, which then undergoes β -scission of a C-C bond of the cyclobutane ring. This process is driven by the release of ring strain and results in the formation of a distal carbon-centered radical, which can be trapped by various reagents.^[6]

Computational Protocol for Radical Reactions

Investigating these open-shell systems requires specific computational approaches:

- Method: Unrestricted DFT (UDFT), such as UB3LYP, is suitable for systems with unpaired electrons.
- Basis Set: A flexible basis set like 6-311+G(d,p) is recommended to accurately describe the diffuse nature of radical orbitals.
- Calculations:
 - Geometry optimization of the iminyl radical, the ring-opened radical intermediate, and the final products.
 - Calculation of bond dissociation energies (BDEs) for the C-C bond cleavage.
 - Mapping the potential energy surface for the ring-opening process to identify the transition state and activation barrier.
 - Analysis of the spin density distribution to understand the radical character at different atomic sites.

Representative Data for Radical-Induced Ring Opening

The following table provides hypothetical quantitative data for the radical-induced ring-opening of a **cyclobutanone oxime** derivative.

Parameter	Iminyl Radical	Transition State	Ring-Opened Radical
Relative Energy (kcal/mol)	0.00	+5.3	-12.1
Key Bond Lengths (Å)	C1-C2: 1.53 C1-C4: 1.53	C1-C2: 2.10 (breaking)	C1-C2: > 3.0 (broken) C1=N: 1.27
Spin Density	N: +0.95	C2: +0.45 N: +0.50	C4: +0.98
Imaginary Frequency (cm ⁻¹)	N/A	-210	N/A

Visualizing the Radical Ring-Opening Workflow



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Figure 2: General workflow for radical-induced ring-opening.

Conclusion and Future Outlook

Quantum chemical calculations provide a powerful framework for understanding and predicting the reactivity of **cyclobutanone oxime**. The computational data, though representative in this guide, underscore the thermodynamic feasibility of both the Beckmann rearrangement and radical-induced ring-opening pathways. The low activation barriers, particularly for the radical-mediated processes, highlight the synthetic utility of leveraging the inherent ring strain of the cyclobutane moiety.

Future computational studies could explore the effect of substituents on the cyclobutane ring and the oxime group to fine-tune the reactivity and selectivity of these transformations. Furthermore, more advanced computational models could be employed to study the dynamics of these reactions and to screen for novel catalysts and radical trapping agents. For drug development professionals, these computational insights can guide the rational design of novel

molecular scaffolds derived from **cyclobutanone oxime**, potentially accelerating the discovery of new therapeutic agents.

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